N-carbamoyl-beta-alanine

Description

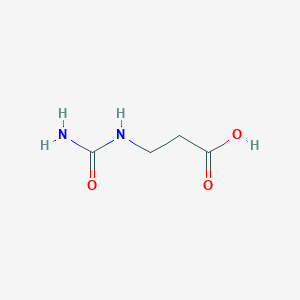

Structure

3D Structure

Properties

IUPAC Name |

3-(carbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-4(9)6-2-1-3(7)8/h1-2H2,(H,7,8)(H3,5,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJWCHRYRHKBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196771 | |

| Record name | N-Carbamoyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ureidopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

20.9 mg/mL | |

| Record name | Ureidopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

462-88-4 | |

| Record name | N-Carbamoyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Carbamoyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 462-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbamoyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(carbamoylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-UREIDOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C24QL9BQ36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ureidopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | Ureidopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Metabolic Pathways Involving 3 Ureidopropionic Acid

Central Role in Pyrimidine (B1678525) Metabolism and Degradation

3-Ureidopropionic acid, also known as N-carbamoyl-beta-alanine, is a key intermediate in the catabolism of pyrimidine bases, particularly uracil (B121893). targetmol.comsmolecule.comwikipedia.orghmdb.caebi.ac.uk This metabolic pathway is a reductive process that ultimately breaks down uracil into smaller, usable components. smolecule.com

The journey of pyrimidine degradation begins with the reduction of uracil to 5,6-dihydrouracil by the enzyme dihydropyrimidine (B8664642) dehydrogenase. smolecule.comnih.gov Following this initial step, the enzyme dihydropyrimidinase (EC 3.5.2.2) catalyzes the hydrolytic ring opening of dihydrouracil (B119008). targetmol.comsmolecule.comhmdb.ca This crucial reaction results in the formation of 3-Ureidopropionic acid. targetmol.comsmolecule.comhmdb.ca The process involves the addition of a water molecule to break the cyclic structure of dihydrouracil, yielding the linear 3-Ureidopropionic acid molecule. smolecule.comhmdb.ca

Table 1: Formation of 3-Ureidopropionic Acid

| Precursor | Enzyme | Product |

|---|

This table summarizes the enzymatic conversion of dihydrouracil to 3-Ureidopropionic acid.

Once formed, 3-Ureidopropionic acid is further metabolized in the final step of the pyrimidine degradation pathway. The enzyme responsible for this conversion is beta-ureidopropionase (EC 3.5.1.6), also referred to as β-alanine synthase. smolecule.comhmdb.camdpi.com This enzyme catalyzes the hydrolysis of 3-Ureidopropionic acid, breaking it down into beta-alanine (B559535), carbon dioxide, and ammonia (B1221849). smolecule.comhmdb.ca This reaction is vital for completing the degradation of the pyrimidine ring and for producing beta-alanine, a non-proteinogenic amino acid with its own significant metabolic roles. smolecule.comlookchem.com

Table 2: Conversion of 3-Ureidopropionic Acid

| Substrate | Enzyme | Products |

|---|

This table outlines the breakdown of 3-Ureidopropionic acid into its constituent products.

Formation of 3-Ureidopropionic Acid from Dihydrouracil via Dihydropyrimidase

Interconnections with Other Metabolic Pathways

The metabolic significance of 3-Ureidopropionic acid extends beyond pyrimidine degradation due to the metabolic fate of its product, beta-alanine.

The beta-alanine produced from the breakdown of 3-Ureidopropionic acid is a precursor for the synthesis of carnosine and anserine, dipeptides found in high concentrations in muscle and brain tissue. researchgate.net These dipeptides have several physiological functions, including acting as antioxidants and pH buffers. The production of beta-alanine from 3-Ureidopropionic acid directly links pyrimidine catabolism to the synthesis of these important biomolecules. smolecule.com

Beta-alanine is an essential component of pantothenate (Vitamin B5), which is a key precursor for the biosynthesis of Coenzyme A (CoA). researchgate.netnih.gov CoA is a critical cofactor in numerous metabolic reactions, including the synthesis and degradation of fatty acids and the operation of the citric acid cycle. nih.gov Therefore, the catabolism of pyrimidines, through the formation of 3-Ureidopropionic acid and its subsequent conversion to beta-alanine, provides a source of this essential building block for CoA synthesis. researchgate.netnih.govbiorxiv.org

As an intermediate in the production of beta-alanine, 3-Ureidopropionic acid is inherently linked to amino acid metabolism. targetmol.comsmolecule.com Beta-alanine itself is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. However, its role as a precursor for other biomolecules highlights the integration of pyrimidine degradation with broader amino acid metabolic networks. smolecule.com

Urea (B33335) Cycle Disorders

Urea cycle disorders (UCDs) are a group of inherited metabolic conditions that result from a deficiency in one of the enzymes or transporter proteins involved in the urea cycle. nih.govmhmedical.com This cycle is the primary metabolic pathway for the detoxification of ammonia, a waste product of protein and amino acid catabolism, by converting it into urea for excretion. usda.govwikipedia.org The accumulation of ammonia, known as hyperammonemia, is a key feature of UCDs and is highly toxic to the central nervous system. nih.gov

While 3-ureidopropionic acid is not a direct intermediate of the urea cycle, its metabolism is linked to this pathway through shared metabolites and clinical observations. Elevated levels of 3-ureidopropionic acid have been noted in individuals with certain metabolic disorders, including some urea cycle disorders.

The primary enzymes of the urea cycle are:

Carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1) mhmedical.com

Ornithine transcarbamylase (OTC) mhmedical.com

Argininosuccinate synthetase (ASS) filiere-g2m.fr

Argininosuccinate lyase (ASL) filiere-g2m.fr

Arginase (ARG1) mhmedical.com

N-acetylglutamate synthase (NAGS), which produces a required cofactor for CPS1. mhmedical.comfiliere-g2m.fr

A deficiency in any of these enzymes can lead to the accumulation of ammonia and other upstream metabolites. filiere-g2m.fr For instance, in ornithine transcarbamylase deficiency, carbamoyl phosphate accumulates and is diverted into the pyrimidine synthesis pathway, leading to increased production of orotic acid, a pyrimidine precursor. researchgate.net This highlights the interconnection between nitrogen metabolism pathways.

| Disorder | Deficient Enzyme/Transporter | Primary Accumulated Metabolites | Key Clinical Features |

|---|---|---|---|

| N-Acetylglutamate Synthase (NAGS) Deficiency | N-Acetylglutamate Synthase | Ammonia | Severe hyperammonemia, lethargy, coma. filiere-g2m.fryoutube.com |

| Carbamoyl Phosphate Synthetase I (CPS1) Deficiency | Carbamoyl Phosphate Synthetase I | Ammonia, Glutamine | Severe hyperammonemia, seizures, developmental delay. nih.govnih.gov |

| Ornithine Transcarbamylase (OTC) Deficiency | Ornithine Transcarbamylase | Ammonia, Orotic Acid, Glutamine | Most common UCD, X-linked inheritance, variable severity in females. nih.gov |

| Citrullinemia Type I | Argininosuccinate Synthetase | Citrulline, Ammonia | Hyperammonemia, neurological damage. filiere-g2m.fr |

| Argininosuccinic Aciduria | Argininosuccinate Lyase | Argininosuccinic Acid, Ammonia | Trichorrhexis nodosa (brittle hair), liver disease, neurological impairment. filiere-g2m.fr |

| Argininemia | Arginase | Arginine | Progressive spasticity, developmental regression, usually later onset. usda.gov |

| Hyperornithinemia, Hyperammonemia, Homocitrullinuria (HHH) Syndrome | Mitochondrial Ornithine Transporter | Ornithine, Ammonia, Homocitrulline | Protein aversion, chronic liver dysfunction, neurological symptoms. wikipedia.org |

Nucleotide Metabolism

3-Ureidopropionic acid, also known as this compound, is a key intermediate in the reductive catabolism of pyrimidine nucleotides. wikipedia.orghmdb.ca This pathway is responsible for the breakdown of uracil and thymine (B56734), which are components of RNA and DNA, respectively. creative-proteomics.comwikipedia.org The degradation of pyrimidines is essential for maintaining nucleotide homeostasis and for recycling nitrogen and carbon for other metabolic processes. nih.gov

The reductive pathway of pyrimidine degradation involves three main enzymatic steps:

Dihydropyrimidine Dehydrogenase (DPD): This enzyme catalyzes the reduction of uracil and thymine to dihydrouracil and dihydrothymine (B131461), respectively. creative-proteomics.com

Dihydropyrimidinase (DHP): This enzyme hydrolyzes the dihydropyrimidine ring to produce 3-ureidopropionic acid (from dihydrouracil) or 3-ureidoisobutyric acid (from dihydrothymine). creative-proteomics.commdpi.com

Beta-ureidopropionase (β-UPase): This enzyme catalyzes the final step, hydrolyzing 3-ureidopropionic acid to β-alanine, carbon dioxide, and ammonia. wikipedia.orgwikipedia.org Similarly, it acts on 3-ureidoisobutyric acid to produce β-aminoisobutyric acid, CO2, and ammonia. creative-proteomics.com

A deficiency in beta-ureidopropionase leads to the accumulation of 3-ureidopropionic acid and 3-ureidoisobutyric acid in the body, a condition known as beta-ureidopropionase deficiency. targetmol.comnih.gov This accumulation can have pathological consequences, including neurological issues. nih.gov

The end products of this pathway, such as β-alanine and β-aminoisobutyric acid, are not merely waste products. creative-proteomics.com β-alanine is a precursor for the synthesis of pantothenic acid (Vitamin B5), which is a component of coenzyme A, and also plays a role in neurotransmission. creative-proteomics.commdpi.com

The metabolism of 3-ureidopropionic acid is therefore intrinsically linked to both the catabolic and anabolic aspects of nucleotide metabolism, ensuring the proper turnover of pyrimidines and the salvage of their breakdown products for other essential biological functions. creative-proteomics.comnih.gov

| Metabolite | Enzyme | Pathway Step | Significance |

|---|---|---|---|

| Uracil | Dihydropyrimidine Dehydrogenase (DPD) | Initial reduction | First committed step in uracil catabolism. creative-proteomics.com |

| Dihydrouracil | Dihydropyrimidinase (DHP) | Ring hydrolysis | Precursor to 3-ureidopropionic acid. hmdb.ca |

| 3-Ureidopropionic acid | Beta-ureidopropionase (β-UPase) | Hydrolysis | Intermediate whose accumulation is linked to metabolic disorders. targetmol.comnih.gov |

| β-Alanine | - | Final product | Precursor for Coenzyme A synthesis and neurotransmitter. creative-proteomics.commdpi.com |

Iii. Enzymology and Biochemical Mechanisms of 3 Ureidopropionic Acid Metabolism

Dihydropyrimidase Activity and Kinetics

Dihydropyrimidinase (EC 3.5.2.2), also referred to as hydantoinase, catalyzes the second step in the reductive pyrimidine (B1678525) degradation pathway: the reversible hydrolytic ring-opening of dihydropyrimidines to form their corresponding N-carbamoyl-β-amino acids. sci-hub.seresearchgate.net Specifically, it converts dihydrouracil (B119008) into 3-ureidopropionic acid (N-carbamoyl-β-alanine) and dihydrothymine (B131461) into N-carbamoyl-β-aminoisobutyrate. sci-hub.se This reaction is crucial as it precedes the final breakdown step that yields β-alanine or β-aminoisobutyric acid. umich.edu

Dihydropyrimidinase belongs to the cyclic amidohydrolase family, a group of metal-dependent enzymes that share similarities in their active site architecture and catalytic mechanisms. sci-hub.seresearchgate.net The enzyme exhibits broad substrate specificity, acting on various cyclic imides, ureides, and even some carbonates. sci-hub.se Animal dihydropyrimidinases, for instance, can hydrolyze substrates like maleimide (B117702) in addition to dihydropyrimidines. sci-hub.se The enzyme from Pseudomonas aeruginosa PAO1 has been shown to act on dihydrouracil, phthalimide (B116566), and 5-propyl-hydantoin. plos.org Due to this broad specificity, particularly in microorganisms, these enzymes are often called hydantoinases and are utilized in the industrial synthesis of D- and L-amino acids. sci-hub.se

Kinetic studies have been performed to characterize the efficiency of dihydropyrimidinase with various substrates. The apparent Michaelis-Menten constants (Km) for a dihydropyrimidinase from Pseudomonas aeruginosa highlight its varied affinity for different cyclic compounds.

Table 1: Apparent Michaelis-Menten Constants for Dihydropyrimidinase from Pseudomonas aeruginosa

| Substrate | Apparent Km (mM) | Apparent Vmax (μmol/min/mg) |

|---|---|---|

| Dihydrouracil | 0.17 ± 0.01 | 1.5 ± 0.03 |

| Phthalimide | 0.29 ± 0.02 | 0.08 ± 0.002 |

| 5-Propyl-hydantoin | 0.54 ± 0.03 | 0.15 ± 0.003 |

Data sourced from kinetic analysis of dihydropyrimidinase. plos.org Note: The maximal concentration of phthalimide was limited due to poor solubility. plos.org

Beta-Ureidopropionase Activity and Regulation

Beta-ureidopropionase (βUP, EC 3.5.1.6), also known as β-alanine synthase, catalyzes the final, irreversible step in the reductive pyrimidine catabolic pathway. oatext.com It hydrolyzes 3-ureidopropionic acid (N-carbamoyl-β-alanine) to produce β-alanine, ammonia (B1221849), and carbon dioxide. oatext.comuniprot.org Similarly, it acts on N-carbamoyl-β-aminoisobutyrate to yield β-aminoisobutyric acid. oatext.com This enzyme is found across all kingdoms of life and is essential for balancing the supply of pyrimidines. mdpi.com

The activity of β-ureidopropionase is subject to complex regulation, which is crucial for controlling the metabolic flux through the pyrimidine degradation pathway. Kinetic parameters for human β-ureidopropionase show a Km for N-carbamoyl-β-alanine of approximately 15.5 µM, with an optimal pH of 6.5. genecards.orgcapes.gov.br The enzyme's regulation is tightly linked to its oligomeric state, which is influenced by pH and the binding of substrates and products. nih.gov

A key feature of β-ureidopropionase from several species, including rats and humans, is its allosteric regulation via ligand-induced changes in polymerization. nih.govnih.gov The enzyme exists in an equilibrium of different oligomeric states, primarily between inactive dimers and more active larger assemblies, such as octamers. mdpi.comnih.gov

The substrate, 3-ureidopropionic acid (N-carbamoyl-β-alanine), acts as a positive allosteric effector, promoting the association of enzyme subunits into larger, more active polymers. nih.govnih.gov In contrast, the product, β-alanine, acts as an inhibitor by causing these larger assemblies to dissociate back into inactive dimers. nih.govnih.gov This dynamic shift between oligomeric states allows for sensitive control of the enzyme's catalytic output in response to the metabolic needs of the cell. mdpi.comnih.gov

This regulatory mechanism is highly pH-dependent. nih.gov In humans, the enzyme is most responsive to these allosteric effectors at physiological pH. nih.govdntb.gov.ua At a higher pH of 9.0, the enzyme predominantly exists as a homodimer, while a decrease in pH promotes association into octamers and even larger oligomers. nih.govrcsb.org This suggests that the protonation states of key amino acid residues are critical for the stability of the interfaces between dimers and, consequently, for the allosteric regulation mechanism. mdpi.comnih.gov Studies involving site-directed mutagenesis have identified residues at the dimer-dimer interface, such as H173 and H307, as crucial for this process. mdpi.combohrium.com

Table 2: Allosteric Regulation of Rat Liver β-Alanine Synthase

| Ligand | Effect on Polymerization | Functional Role |

|---|---|---|

| N-carbamoyl-β-alanine (Substrate) | Association (e.g., to hexamer/dodecamer) | Activator |

| Propionate | Association | Inhibitor |

| β-alanine (Product) | Dissociation (e.g., to trimer) | Inhibitor |

Summary of ligand-induced changes in the polymerization state of rat liver β-alanine synthase. oatext.comnih.gov

Many amidohydrolases are metalloenzymes, and β-ureidopropionase is no exception, though the specific metal ion can vary between superfamilies and species. acs.org β-Alanine synthase from Saccharomyces kluyveri, for instance, is a member of the Acy1/M20 family of metallopeptidases and contains a di-zinc (Zn²⁺) center in its active site, which is crucial for catalysis. ki.sercsb.org In this enzyme, the two zinc ions are separated by about 3.4 Å and are bridged by the carboxyl group of an aspartate residue and a water molecule or hydroxide (B78521) ion. oatext.com

For the plant enzyme from maize, inactivation by the metal chelator 1,10-phenanthroline (B135089) and subsequent reactivation by the addition of Zn²⁺ strongly suggest that it is also a zinc-requiring enzyme. nih.gov While some reports initially suggested zinc involvement in the human enzyme, the crystal structure later indicated a lack of bound zinc ions and that the predicted binding residues were too far apart to coordinate a metal ion. uniprot.org Human β-ureidopropionase belongs to the nitrilase superfamily, which employs a Cys-Glu-Lys catalytic triad (B1167595) and does not typically rely on metal cofactors for catalysis. nih.govki.se While Zn²⁺ at high concentrations (50 mM) can inhibit the human enzyme, it is not a required cofactor for its activity. uniprot.org

Allosteric Properties and Ligand-Induced Polymerization of Beta-Alanine (B559535) Synthase

Reaction Mechanisms of 3-Ureidopropionic Acid Interconversions

The formation and breakdown of 3-ureidopropionic acid involve distinct hydrolytic mechanisms catalyzed by dihydropyrimidinase and β-ureidopropionase, respectively.

The reaction catalyzed by dihydropyrimidinase is the reversible hydrolytic cleavage of the C4-N3 bond in the dihydropyrimidine (B8664642) ring. sci-hub.se This is a classic ring-opening reaction for a cyclic amide. In the catabolic direction, a water molecule attacks the carbonyl carbon (C4), leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate, coupled with proton transfer, breaks the amide bond and opens the ring to form 3-ureidopropionic acid. umich.edu The reaction is reversible, and the enzyme can also catalyze the cyclization of 3-ureidopropionic acid back to dihydrouracil, particularly in acidic conditions. sci-hub.se

The reaction mechanism of β-ureidopropionase involves the hydrolysis of the linear N-carbamoyl bond in 3-ureidopropionic acid. mdpi.com Although enzymes from different superfamilies catalyze this same reaction, they use different mechanisms. oatext.comki.se

Nitrilase Superfamily (e.g., Human βUP): These enzymes utilize a conserved Cys-Glu-Lys catalytic triad (or tetrad in some descriptions). nih.govresearchgate.net The reaction is initiated by the cysteine residue acting as a nucleophile, attacking the carbonyl carbon of the ureido group of 3-ureidopropionic acid. This forms a tetrahedral intermediate. The glutamate (B1630785) and lysine (B10760008) residues in the active site act as general acids/bases to facilitate proton transfers, ultimately leading to the cleavage of the C-N bond and the release of β-alanine, ammonia, and CO₂. nih.gov The catalytically crucial residue Glu207 is positioned correctly in the active site only when the enzyme assembles into its active oligomeric state. mdpi.comnih.gov

Dizinc-dependent Metallohydrolases (e.g., S. kluyveri βAS): In these enzymes, the catalytic mechanism relies on the activation of a water molecule by the di-zinc center. oatext.comacs.org This metal-activated water molecule becomes a potent hydroxide ion nucleophile, which then attacks the carbamoyl (B1232498) carbon of the substrate. oatext.com A key glutamic acid residue (Glu159) acts as a proton shuttle, first accepting a proton from the nucleophilic water and then donating it to the β-amino group of the substrate to facilitate the breakdown of the tetrahedral intermediate. acs.org

Iv. Pathophysiological Implications of 3 Ureidopropionic Acid Dysregulation

Role in Neuropathology

The accumulation of 3-Ureidopropionic acid is not merely a benign biochemical anomaly; research indicates that it actively contributes to the severe neuropathology observed in affected individuals. nih.govresearchgate.net

Studies have provided strong evidence that 3-Ureidopropionic acid (3-UPA) functions as an endogenous neurotoxin. nih.govresearchgate.net In laboratory settings, exposing cultured chick neurons to 3-UPA resulted in neurodegeneration that was dependent on both the concentration and the duration of exposure. nih.govresearchgate.net This toxic effect is implicated in the neuropathology of both 3-ureidopropionase deficiency and other metabolic disorders where 3-UPA accumulates, such as severe propionic aciduria. nih.govresearchgate.net The neurotoxicity contributes to damage in both the gray and white matter of the brain. nih.govresearchgate.net

The neurotoxic effects of 3-Ureidopropionic acid appear to be mediated through specific cellular mechanisms, primarily involving mitochondrial dysfunction. nih.govresearchgate.net Research has shown that 3-UPA inhibits mitochondrial energy metabolism by targeting complex V (ATP synthase) of the respiratory chain, while not affecting complexes I-IV. nih.govresearchgate.net

This inhibition of energy metabolism triggers a cascade of harmful secondary events. A key finding is that 3-UPA exposure leads to an increased production of reactive oxygen species (ROS), a hallmark of oxidative stress. nih.govresearchgate.net Following the rise in ROS, a delayed increase in intracellular calcium concentrations is observed. nih.govresearchgate.net This dysregulation of calcium homeostasis, coupled with oxidative stress, contributes significantly to neuronal damage. nih.gov The neuronal damage induced by 3-UPA could be lessened by the use of an antioxidant, further supporting the role of oxidative stress in its toxicity mechanism. nih.govresearchgate.net

Inhibition of Mitochondrial Energy Metabolism (Complex V Activity)

Dysregulation and accumulation of 3-Ureidopropionic acid (3-UPA) have been identified as contributors to cellular pathology, primarily through the disruption of mitochondrial function. Research indicates that 3-UPA acts as an endogenous toxin by specifically inhibiting mitochondrial energy metabolism. nih.govresearchgate.net Studies involving activity measurements of the individual respiratory chain complexes (I-V) revealed that 3-UPA selectively inhibits the activity of Complex V, also known as ATP synthase. nih.govresearchgate.net The electron-transferring complexes I-IV, however, remain unaffected by 3-UPA. nih.gov This inhibition of Complex V leads to an increased production of reactive oxygen species (ROS), which can induce oxidative stress and subsequent cellular damage. nih.govresearchgate.net The accumulation of ROS is followed by a delayed increase in intracellular calcium concentrations, further contributing to the neurodegenerative effects observed with elevated 3-UPA levels. nih.gov This specific disruption of mitochondrial energy production, without affecting mitochondrial beta-oxidation of fatty acids, underscores a targeted mechanism of toxicity. nih.gov

| Research Finding | Affected Component | Outcome | Source |

| Inhibition of Mitochondrial Respiratory Chain | Complex V (ATP Synthase) | Decreased ATP production, increased ROS, delayed calcium influx | nih.govresearchgate.net |

| Effect on other Respiratory Complexes | Complexes I-IV | No inhibition observed | nih.gov |

| Effect on Fatty Acid Metabolism | Mitochondrial beta-oxidation | No effect observed | nih.gov |

Excitotoxic Mechanisms and Receptor Antagonist Effects (NMDA, non-NMDA, Metabotropic Glutamate (B1630785) Receptors)

The neurotoxic effects of 3-Ureidopropionic acid appear to be mediated through secondary, energy-dependent excitotoxic mechanisms. nih.govresearchgate.net Excitotoxicity is a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate. acnp.org This process involves specific glutamate receptors, including the ionotropic N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate (non-NMDA) receptors, and the G-protein coupled metabotropic glutamate receptors. acnp.orgucl.ac.uk

Studies on cultured neurons exposed to 3-UPA demonstrated that the resulting neuronal damage could be significantly reduced by the application of MK-801, a known NMDA receptor antagonist. nih.gov In contrast, the use of a non-NMDA receptor antagonist (CNQX) or a metabotropic glutamate receptor antagonist (L-AP3) showed no protective effect against 3-UPA-induced neurodegeneration. nih.gov This suggests that the excitotoxic cascade initiated by the 3-UPA-induced energy deficit primarily involves the activation of NMDA receptors. nih.gov The inhibition of mitochondrial metabolism likely leads to a state where neurons are more vulnerable to glutamate stimulation, and the subsequent influx of ions through NMDA receptor channels contributes to cell death. nih.govwikipedia.org

| Receptor Type | Antagonist Used | Protective Effect against 3-UPA Toxicity? | Implication |

| NMDA Receptor | MK-801 | Yes | Implicates NMDA receptor pathway in 3-UPA neurotoxicity. nih.gov |

| non-NMDA Receptor | CNQX | No | Suggests non-NMDA receptors are not primarily involved. nih.gov |

| Metabotropic Glutamate Receptor | L-AP3 | No | Suggests metabotropic glutamate receptors are not primarily involved. nih.gov |

Association with Other Metabolic Disorders

Mitochondrial Diseases

Elevated levels of 3-Ureidopropionic acid have been noted in patients with mitochondrial diseases. biosynth.com This suggests that its accumulation could serve as a potential biomarker for these conditions, which are characterized by impaired energy metabolism. biosynth.com The link is logical, given that 3-UPA itself inhibits mitochondrial function, potentially exacerbating or reflecting the underlying mitochondrial dysfunction. nih.gov

Severe Propionic Aciduria

A significant pathological accumulation of 3-Ureidopropionic acid in bodily fluids is a documented finding in severe forms of propionic aciduria. nih.govresearchgate.net This inherited metabolic disorder is characterized by the deficiency of the enzyme propionyl-CoA carboxylase. The buildup of 3-UPA in these patients is believed to contribute significantly to the severe neuropathology, including damage to both gray and white matter and the presentation of dystonic dyskinetic movement disorders, that is characteristic of the disease. nih.gov The neurotoxic effects of 3-UPA, stemming from mitochondrial inhibition and excitotoxicity, provide a potential mechanism for this observed neuropathology. nih.govresearchgate.net

Liver and Kidney Disease Severity

Research has established a correlation between circulating levels of 3-Ureidopropionic acid and the severity of liver and kidney diseases. Studies have found that plasma 3-UPA levels are increased in individuals with high liver and kidney disease severity. researchgate.net It has been highlighted as a promising biomarker for distinguishing early-stage alcohol-related liver injury from more advanced conditions like alcoholic cirrhosis. xiahepublishing.com Furthermore, altered urinary levels of 3-UPA have been observed in hypertensive patients with albumin-to-creatinine ratios in the high-normal range, suggesting its involvement in the early stages of cardiorenal damage. mdpi.com

Colorectal Cancer

Metabolomic studies have identified an association between 3-Ureidopropionic acid and colorectal cancer (CRC). hmdb.canih.gov It has been detected in fecal samples, with studies exploring its performance as a potential biomarker for the disease. hmdb.catargetmol.com One study investigating the effects of Lysimachia capillipes Hemsl. saponins (B1172615) (LCS) on CRC in a mouse model found that 3-Ureidopropionic acid was one of several key metabolites that showed a significant callback trend after administration of the therapeutic saponins. nih.gov This suggests that the mechanisms of certain cancer treatments may involve the modulation of metabolites like 3-UPA. nih.gov

Neurological Autoimmune Diseases (e.g., Multiple Sclerosis)

Emerging research suggests a potential link between 3-Ureidopropionic acid and neurological autoimmune diseases such as multiple sclerosis (MS). unl.eduresearchgate.net While a definitive diagnostic marker for MS remains elusive, studies have explored urinary metabolites as a non-invasive diagnostic tool. researchgate.net In this context, 3-Ureidopropionic acid has been identified as a potential biomarker. unl.eduresearchgate.net

An increase in the urinary levels of 3-Ureidopropionic acid, along with other biomarkers like guanidinoacetate and indoxyl sulfate, has been observed in patients with neurological autoimmune diseases, including MS. unl.eduresearchgate.net This suggests a possible role of altered pyrimidine (B1678525) metabolism in the pathophysiology of these conditions. relatedwords.org The accumulation of 3-Ureidopropionic acid could act as an endogenous neurotoxin, potentially contributing to the neurodegeneration seen in these diseases by inhibiting mitochondrial energy metabolism. researchgate.netnih.gov

It is hypothesized that the buildup of 3-Ureidopropionic acid can induce the production of reactive oxygen species, leading to oxidative stress and subsequent neuronal damage. nih.gov This is supported by findings that antioxidants can mitigate the neurotoxic effects of 3-Ureidopropionic acid in experimental models. nih.gov

| Biomarker | Associated Condition | Finding |

| 3-Ureidopropionic acid | Neurological Autoimmune Diseases (e.g., Multiple Sclerosis) | Increased urinary levels may indicate the presence of the disease. unl.eduresearchgate.net |

| Guanidinoacetate | Neurological Autoimmune Diseases (e.g., Multiple Sclerosis) | Increased urinary levels, in conjunction with 3-Ureidopropionic acid, are being investigated as a potential diagnostic marker. unl.eduresearchgate.net |

| Indoxyl Sulfate | Neurological Autoimmune Diseases (e.g., Multiple Sclerosis) | Elevated urinary levels, along with 3-Ureidopropionic acid, are associated with these conditions. unl.eduresearchgate.net |

| Indole-3-propionic acid | Multiple Sclerosis | Elevated levels have been found in the plasma of experimental autoimmune encephalomyelitis (EAE) mice, an animal model of MS. frontiersin.org |

Potential Link to Fetal Lethality in Context of Environmental Exposures

Recent studies have highlighted a potential connection between altered maternal metabolism, including changes in 3-Ureidopropionic acid levels, and adverse fetal outcomes following environmental exposures. Specifically, exposure to di(2-ethylhexyl)phthalate (DEHP), a common plasticizer, in pregnant mice has been shown to cause significant fetal lethality. acs.orgresearchgate.net

Metabolomic analysis of the serum from DEHP-exposed pregnant mice revealed significant alterations in various metabolites, including ureidopropionic acid. acs.orgnih.gov While the direct causal role of 3-Ureidopropionic acid in fetal death is still under investigation, its presence in a panel of metabolites that are significantly changed in response to a fetotoxic agent suggests a potential involvement in the underlying pathological processes. acs.org The study indicated that maternal exposure to 0.2% DEHP resulted in no surviving fetuses. acs.orgresearchgate.net These findings underscore the importance of understanding how environmental exposures can disrupt maternal metabolic pathways, potentially impacting fetal development and viability.

Cardiovascular Diseases and Endocrine Dysfunction

Dysregulation of 3-Ureidopropionic acid has also been associated with an increased risk for cardiovascular diseases (CVD). ahajournals.org Large-scale metabolomic studies have identified 3-Ureidopropionic acid as one of several metabolites significantly associated with total and CVD-related mortality. ahajournals.org Specifically, higher levels of 3-Ureidopropionic acid have been linked to an increased risk of death, even after adjusting for traditional cardiovascular risk factors. ahajournals.org

Furthermore, alterations in the levels of 3-Ureidopropionic acid have been observed in patients with coronary heart disease. nih.gov It has also been identified as one of four metabolites showing alterations in normoalbuminuric patients who are at a high-normal risk for cardiorenal issues. mdpi.com This suggests that dysregulation of pyrimidine metabolism may be an early indicator of cardiovascular and renal dysfunction. The precise mechanisms by which 3-Ureidopropionic acid contributes to cardiovascular pathology are still being elucidated but may involve its role in broader metabolic disturbances. nih.gov

Implications for Chemotherapeutic Toxicity

The metabolic pathway of which 3-Ureidopropionic acid is a part plays a crucial role in the toxicity of certain chemotherapeutic agents, most notably 5-Fluorouracil (B62378) (5-FU).

5-Fluorouracil Metabolism and Toxicity

5-Fluorouracil (5-FU) is a widely prescribed anticancer drug used in the treatment of various solid tumors, including those of the gastrointestinal tract, breast, and head and neck. kjim.orgnih.gov The efficacy and toxicity of 5-FU are heavily dependent on its metabolic pathways. While its anticancer effects are mediated through its anabolic conversion to cytotoxic nucleotides, its toxicity is largely influenced by its catabolism. kjim.org

The enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-FU, breaking down over 80% of the administered dose. kjim.orgmdpi.com A deficiency in DPD activity leads to decreased catabolism of 5-FU, resulting in prolonged exposure to the drug and a significantly increased risk of severe, life-threatening toxicities such as mucositis, granulocytopenia, and neuropathy. kjim.orgwikipedia.org

3-Ureidopropionic acid is an intermediate in the breakdown of uracil (B121893) and, by extension, the catabolism of 5-FU. biorbyt.comtargetmol.com The catabolic pathway proceeds from 5-FU to dihydrofluorouracil, which is then converted to α-fluoro-β-ureidopropionic acid (FUPA). nih.gov FUPA is subsequently metabolized to α-fluoro-β-alanine. nih.gov Therefore, the levels of these metabolites can reflect the activity of the pyrimidine degradation pathway.

In individuals with a deficiency in beta-ureidopropionase, the enzyme responsible for the breakdown of 3-Ureidopropionic acid, there is an accumulation of N-carbamyl-beta-alanine (another name for 3-Ureidopropionic acid). medlineplus.govmedlineplus.gov This condition, known as beta-ureidopropionase deficiency, is an inborn error of metabolism that can lead to neurological problems. medlineplus.govoup.com Importantly, enzyme deficiencies within the pyrimidine metabolism pathway, including beta-ureidopropionase deficiency, are associated with a heightened risk of severe toxicity from 5-FU. biorbyt.comtargetmol.com

| Enzyme | Gene | Function in 5-FU Metabolism | Implication of Deficiency |

| Dihydropyrimidine Dehydrogenase (DPD) | DPYD | Initial and rate-limiting step in 5-FU catabolism. kjim.orgmdpi.com | Increased risk of severe 5-FU toxicity due to reduced drug breakdown. kjim.orgnih.gov |

| Beta-ureidopropionase | UPB1 | Catalyzes the final step in pyrimidine degradation, breaking down N-carbamyl-beta-alanine (3-Ureidopropionic acid). medlineplus.govmedlineplus.govuniprot.org | Accumulation of upstream metabolites and potential for increased 5-FU toxicity. biorbyt.comtargetmol.com |

The measurement of 5-FU and its catabolites, including α-fluoro-β-ureidopropionic acid, in plasma and urine can provide a comprehensive picture of a patient's ability to metabolize the drug. nih.gov Studies have shown that after administration of 5-FU, the elimination half-life of α-fluoro-β-ureidopropionic acid is significantly longer than that of 5-FU itself, indicating its persistence in the body. nih.gov

V. Analytical Methodologies for 3 Ureidopropionic Acid in Biological Samples

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, is widely used for the separation and analysis of 3-ureidopropionic acid and related metabolites.

High-Performance Liquid Chromatography (HPLC) for Beta-Alanine (B559535) Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile compounds. In the context of 3-ureidopropionic acid metabolism, HPLC is often utilized to detect its downstream product, beta-alanine. nih.gov For instance, the production of beta-alanine from 3-ureidopropionic acid by the enzyme β-alanine synthase can be monitored using HPLC. nih.gov In a typical workflow, enzymatic reactions are stopped, and the resulting supernatant, after centrifugation, is analyzed by HPLC. biorxiv.org The determination of β-alanine can be achieved using a reverse-phase C-18 column coupled with a fluorescence detector. nih.govbiorxiv.org This method allows for the quantification of β-alanine, providing an indirect measure of 3-ureidopropionic acid metabolism. nih.govbiorxiv.org

A study on the enzyme N-carbamoyl-β-alanine amidohydrolase (βcarAt) also employed HPLC to analyze the conversion of N-carbamoyl-β-alanine (an alternative name for 3-ureidopropionic acid) to β-alanine. nih.govresearchgate.net The analysis was performed on a system equipped with a Hypersil-amino acid C18 column, with detection at 200 nm. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomic Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it a preferred method for metabolomics studies. nih.govlcms.cz This technique is highly effective for the analysis of 3-ureidopropionic acid and other metabolites in complex biological samples like plasma and urine. nih.govresearchgate.net

A validated LC-MS/MS assay has been developed for the simultaneous quantification of several compounds related to pyrimidine (B1678525) metabolism, including α-fluoro-β-ureidopropionic acid (FUPA), a fluorinated analog of 3-ureidopropionic acid, in human plasma. nih.gov This method involves a salt-assisted liquid-liquid extraction followed by analysis on a Luna PFP(2) column with gradient elution and detection by tandem mass spectrometry in positive electrospray ionization mode. nih.gov The assay demonstrated good linearity, accuracy, and precision. nih.gov

For broader metabolomic profiling, LC-MS methods can detect and quantify a wide range of metabolites, including organic acids like 3-ureidopropionic acid. mdpi.com These methods often involve derivatization, such as with 3-nitrophenylhydrazine (B1228671) (3-NPH), to enhance the detection of certain classes of compounds. mdpi.com The separation is typically achieved on a C18 column with a gradient elution using solvents like formic acid in water and acetonitrile. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomics

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for metabolomics, particularly for volatile and semi-volatile compounds. researchgate.neta2bchem.com For the analysis of non-volatile compounds like 3-ureidopropionic acid, a derivatization step is necessary to increase their volatility. GC-MS has been instrumental in the diagnosis of β-ureidopropionase deficiency by detecting elevated levels of 3-ureidopropionic acid and N-carbamyl-β-aminoisobutyric acid in urine. researchgate.net This technique is widely used for diagnosing this specific inborn error of metabolism. researchgate.net

Spectroscopic Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide valuable structural and quantitative information about metabolites in biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that allows for the identification and quantification of metabolites in their native state, often with minimal sample preparation. nih.govmdpi.com It has been successfully used to discover and diagnose inborn errors of metabolism, including β-ureidopropionase deficiency. cambridge.orgresearchgate.net

In the initial discovery of this disorder, 1D ¹H-NMR spectroscopy of a patient's urine revealed unusually high concentrations of 3-ureidopropionic acid. cambridge.orgresearchgate.net Further analysis using 2D NMR techniques such as ¹H-¹H Total Correlation Spectroscopy (TOCSY), Heteronuclear Single-Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) was crucial in identifying the unknown compound as 3-ureidoisobutyric acid, which, along with elevated 3-ureidopropionic acid, pointed towards a deficiency in the β-ureidopropionase enzyme. cambridge.orgresearchgate.net The characteristic NMR resonances of 3-ureidopropionic acid are now used for the routine diagnosis of this condition. cambridge.org

Assay Development and Validation

The development and validation of analytical assays are critical to ensure the reliability and reproducibility of measurements of 3-ureidopropionic acid in biological samples.

A key example is the development of a liquid chromatography tandem mass spectrometry (LC-MS/MS) assay for measuring uracil (B121893), 5,6-dihydrouracil, and their fluorinated analogs, as well as the downstream metabolites α-fluoro-β-ureidopropionic acid (FUPA) and α-fluoro-β-alanine (FβAL), in human plasma. nih.gov The validation of this assay included establishing linearity, accuracy, precision, matrix effects, and recovery. nih.gov The analytical response was found to be linear over a specific concentration range for FUPA (50-5000 ng/mL). nih.gov The within- and between-run accuracy and precision were within acceptable limits (≤ 10.2% and ≤ 9.8%, respectively). nih.gov Furthermore, the internal standard-normalized matrix effects and recoveries were also within validated ranges, demonstrating the robustness of the assay for clinical applications. nih.gov

The development of such robust and validated assays is essential for therapeutic drug monitoring and for investigating the role of 3-ureidopropionic acid and related compounds as potential biomarkers for various metabolic disorders. nih.govsmolecule.com

Table V. Analytical Methodologies for 3-Ureidopropionic Acid

| Technique | Sub-technique/Application | Key Findings/Application |

|---|---|---|

| Chromatographic Techniques | ||

| High-Performance Liquid Chromatography (HPLC) | Detection of beta-alanine, the product of 3-ureidopropionic acid metabolism. nih.govbiorxiv.org | |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative analysis of 3-ureidopropionic acid and its analogs in plasma and urine for metabolomic studies. nih.govmdpi.com | |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Diagnosis of β-ureidopropionase deficiency through detection of elevated urinary 3-ureidopropionic acid. researchgate.net | |

| Spectroscopic Techniques | ||

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Discovery and diagnosis of β-ureidopropionase deficiency by identifying and quantifying 3-ureidopropionic acid in urine. cambridge.orgresearchgate.net | |

| Assay Development and Validation |

Table of Compounds Mentioned

| Compound Name |

|---|

| 3-Ureidopropionic acid |

| Beta-alanine |

| Uracil |

| 5,6-Dihydrouracil |

| α-Fluoro-β-ureidopropionic acid (FUPA) |

| α-Fluoro-β-alanine (FβAL) |

| N-carbamyl-β-aminoisobutyric acid |

| 3-ureidoisobutyric acid |

| 3-nitrophenylhydrazine (3-NPH) |

| Formic acid |

| Acetonitrile |

Assays for Pyrimidine Catabolic Enzymes

The measurement of pyrimidine catabolic enzyme activity often involves tracking the conversion of a substrate to its product, which can include 3-ureidopropionic acid. These assays are vital for diagnosing enzyme deficiencies and for studying the metabolic pathways.

Dihydropyrimidinase (DHP) Activity Assays: The activity of DHP, the enzyme that produces 3-ureidopropionic acid from dihydrouracil (B119008), can be determined using several methods. aacrjournals.org A common approach involves using a radiolabeled substrate, such as [2-¹⁴C]-dihydrouracil. nvkc.nl The reaction mixture is incubated with the enzyme source, and the resulting radiolabeled N-carbamyl-β-alanine (3-ureidopropionic acid) is separated from the substrate using techniques like reversed-phase high-performance liquid chromatography (HPLC) with on-line radioactivity detection. aacrjournals.orgnvkc.nl Another method measures the decrease in absorbance at 225 nm using 5-bromo-dihydrouracil as a substrate. core.ac.uk Colorimetric procedures have also been employed, where the formation of N-carbamoyl-β-alanine is measured after a color development step. nih.govfrontiersin.org

β-Ureidopropionase (β-UP) Activity Assays: To measure the activity of β-ureidopropionase, the enzyme that breaks down 3-ureidopropionic acid, a radiochemical assay can be utilized. This involves using [¹⁴C]-N-carbamyl-β-alanine as the substrate and quantifying the produced ¹⁴CO₂ through liquid scintillation counting. nvkc.nl Another assay measures the ammonia (B1221849) (NH₃) produced from the enzymatic reaction. The ammonia is converted to monochloroamine, which then reacts to form a blue-green dye that can be measured by its absorbance at 650 nm. nih.govfrontiersin.org

A summary of various assays for pyrimidine catabolic enzymes is presented in the table below.

| Enzyme | Assay Principle | Substrate | Detection Method | Reference |

| Dihydropyrimidinase (DHP) | Radiochemical | [2-¹⁴C]-dihydrouracil | Reversed-phase HPLC with on-line radioactivity detection | aacrjournals.orgnvkc.nl |

| Dihydropyrimidinase (DHP) | Spectrophotometric | 5-bromo-dihydrouracil | Decrease in absorbance at 225 nm | core.ac.uk |

| Dihydropyrimidinase (DHP) | Colorimetric | Dihydrouracil | Absorbance at 466 nm after color development | nih.govfrontiersin.org |

| β-Ureidopropionase (β-UP) | Radiochemical | [¹⁴C]-N-carbamyl-β-alanine | Liquid scintillation counting of ¹⁴CO₂ | nvkc.nl |

| β-Ureidopropionase (β-UP) | Colorimetric | 3-Ureidopropionic acid | Absorbance at 650 nm (measures ammonia production) | nih.govfrontiersin.org |

| Dihydropyrimidine (B8664642) Dehydrogenase (DPD) | Radiochemical | [4-¹⁴C]-thymine | Reversed-phase HPLC with on-line radioactivity detection | nvkc.nl |

| Dihydropyrimidine Dehydrogenase (DPD) | Spectrophotometric | Uracil and NADPH/NADH | Absorbance at 340 nm | nih.govfrontiersin.org |

Development of Sensitive and Specific Assays for 3-Ureidopropionic Acid Detection

The development of sensitive and specific assays is crucial for the accurate quantification of 3-ureidopropionic acid in biological samples, which is essential for both research and diagnosing metabolic disorders. smolecule.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice for the sensitive and specific detection of 3-ureidopropionic acid. nih.gov LC-MS/MS assays allow for the simultaneous determination of multiple pyrimidine metabolites, including uracil, dihydrouracil, and 3-ureidopropionic acid, from a single urine sample. smolecule.comtargetmol.com This technique offers high sensitivity, enabling the detection of even mild elevations in metabolite levels. nih.gov The use of stable isotopically labeled internal standards helps to ensure accuracy and precision. smolecule.com The chromatographic separation is often achieved using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns. oup.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy has been successfully used to detect elevated levels of 3-ureidopropionic acid in urine, particularly in the diagnosis of β-ureidopropionase deficiency. wiley.com In the ¹H-NMR spectrum of urine from affected patients, characteristic triplet resonances for 3-ureidopropionic acid can be observed. wiley.com While perhaps not as sensitive as LC-MS/MS for quantification, NMR provides a powerful tool for identifying unknown metabolites and can rapidly diagnose certain metabolic disorders. wiley.com

High-Performance Liquid Chromatography (HPLC): HPLC-based methods have also been used for the analysis of 3-ureidopropionic acid. These methods often involve separation on a reversed-phase column followed by detection. oup.com For instance, HPLC can be used to monitor the decomposition of dihydrouracil to 3-ureidopropionic acid in enzyme assays. oup.com

The table below summarizes the key features of these analytical methods.

| Analytical Method | Principle | Key Features | Sample Types | Reference |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by mass-based detection of parent and fragment ions. | High sensitivity and specificity; allows for multiplexing (simultaneous analysis of multiple analytes). | Urine, Plasma | smolecule.comnih.govtargetmol.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information. | Non-destructive; provides structural confirmation; good for identifying unknown compounds. | Urine | wiley.com |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their interaction with a stationary phase. | Can be coupled with various detectors; used for quantification and in enzyme assays. | Various | oup.com |

Sample Preparation and Handling Considerations for Biological Fluids (e.g., Urine, Plasma, Serum)

Proper sample preparation and handling are critical to ensure the reliability and reproducibility of 3-ureidopropionic acid measurements in biological fluids. researchgate.netnih.gov The stability of metabolites can be affected by various pre-analytical factors, including collection methods, storage conditions, and processing delays. researchgate.net

Urine:

Collection: Clean catch urine samples are typically used. nih.gov

Initial Processing: Samples are often centrifuged to remove particulate matter. wiley.comresearchgate.net For some analyses, the osmolality is measured and samples are diluted to a standard concentration to normalize for variations in urine dilution. nih.gov The pH may also be adjusted for certain analytical procedures. wiley.com

Extraction: For LC-MS/MS analysis, a common preparation step involves a simple dilution followed by protein precipitation, often with an organic solvent like methanol (B129727) containing an internal standard. smolecule.comnih.govnih.gov Liquid-liquid extraction with solvents such as ethyl acetate-2-propanol has also been described. smolecule.com

Storage: Urine samples are typically stored at -80°C for long-term stability. nih.gov It has been shown that some metabolites are stable in urine for extended periods when stored at -80°C. researchgate.net

Plasma and Serum:

Collection: Blood can be collected in various tubes, and the choice of anticoagulant can influence metabolite profiles. frontiersin.orgplos.org For serum, blood is allowed to clot before centrifugation. thno.org For plasma, an anticoagulant like EDTA or heparin is used, and the blood is centrifuged to separate the plasma. frontiersin.orgunicancer.fr

Processing Delays: The time between blood collection and centrifugation can significantly impact the concentrations of some metabolites. nih.gov It is recommended to minimize this delay and to keep samples at a controlled temperature (e.g., room temperature or 4°C) during this period. unicancer.frnih.gov

Centrifugation: Specific centrifugation conditions (e.g., speed and duration) should be standardized. frontiersin.orgthno.org

Extraction: A common method for extracting small molecules like 3-ureidopropionic acid involves protein precipitation with a solvent such as methanol. plos.org

Storage: Plasma and serum samples should be frozen immediately after processing and stored at -80°C to maintain metabolite stability. frontiersin.orgthno.org Repeated freeze-thaw cycles should be avoided as they can degrade certain components. researchgate.netthno.org

The following table outlines key pre-analytical considerations for different biological samples.

| Parameter | Urine | Plasma/Serum | Rationale & Key Considerations | References |

| Collection | Clean catch | Use of appropriate anticoagulant tubes (e.g., EDTA, heparin for plasma); serum tubes require clotting time. | The choice of collection tube and anticoagulant can significantly alter metabolite profiles. | nih.govfrontiersin.orgplos.org |

| Initial Processing | Centrifugation, possible dilution to standard osmolality. | Centrifugation to separate cells/clot. | Removes interfering particles; normalization reduces variability. Prompt separation of plasma/serum from cells is crucial to prevent ongoing metabolic activity. | wiley.comnih.govthno.orgunicancer.fr |

| Processing Time | N/A | Minimize time between collection and centrifugation/freezing. | Delays, especially at room temperature, can lead to changes in metabolite concentrations due to continued cellular metabolism. | unicancer.frnih.gov |

| Extraction | Dilution and/or extraction (e.g., liquid-liquid, protein precipitation). | Protein precipitation with organic solvents (e.g., methanol). | Removes proteins and other macromolecules that can interfere with analysis. | smolecule.comnih.govplos.org |

| Storage | -80°C for long-term. | -80°C for long-term; avoid freeze-thaw cycles. | Ensures long-term stability of metabolites. Freeze-thaw cycles can cause degradation of sensitive compounds. | researchgate.netnih.govresearchgate.netthno.org |

Vi. Research in Model Organisms and Cellular Systems

Studies in Prokaryotic Models (e.g., Escherichia coli, Saccharomyces cerevisiae)

3-Ureidopropionic acid, also known as N-carbamoyl-beta-alanine, is a key intermediate in the reductive catabolism of pyrimidines. smolecule.com In prokaryotic models like Escherichia coli and Saccharomyces cerevisiae, it is studied to understand its biosynthesis and physiological roles. smolecule.com Research has provided insights into the enzymatic pathways of its metabolism and its function in cellular processes. smolecule.com

In E. coli, 3-Ureidopropionic acid is recognized as a metabolite. nih.gov The primary pathway for β-alanine synthesis in E. coli is the decarboxylation of aspartate. biorxiv.org However, an alternative pathway involving 3-Ureidopropionic acid exists in some bacteria. For instance, in Rhizobium etli, a β-alanine synthase (amaB) was identified that converts 3-Ureidopropionic acid into β-alanine. biorxiv.orgnih.gov Disruption of the amaB gene in R. etli resulted in β-alanine auxotrophy, confirming the importance of this pathway. biorxiv.orgnih.gov Biochemical analyses have confirmed that the recombinant AmaB protein from R. etli catalyzes the formation of β-alanine from 3-Ureidopropionic acid in vitro. biorxiv.org

Saccharomyces cerevisiae typically synthesizes β-alanine from spermine. biorxiv.org However, other yeast species like Saccharomyces kluyveri can utilize the pyrimidine (B1678525) degradation pathway, where 3-Ureidopropionic acid is a crucial intermediate. oup.com In S. kluyveri, mutations in the pyd3 gene prevent growth on 3-Ureidopropionic acid as a sole nitrogen source, indicating the gene's role in its metabolism. oup.com The PYD3 locus was identified to encode β-ureidopropionase, the enzyme that converts 3-Ureidopropionic acid to β-alanine. oup.com Studies have also focused on enhancing the production of other compounds, like 3-hydroxypropionic acid, by engineering metabolic pathways related to β-alanine synthesis in S. cerevisiae. nih.gov

Mammalian Model Systems (e.g., Rat, Mouse)

In mammalian systems, 3-Ureidopropionic acid is a normal physiological metabolite in the degradation of pyrimidines. nih.govresearchgate.net Research in rat and mouse models often focuses on its role in metabolic disorders and its potential as a biomarker.

Studies in rats have shown that changes in urinary levels of 3-Ureidopropionic acid can be associated with drug-induced toxicity. researchgate.net For example, the administration of atorvastatin (B1662188) was found to increase urinary levels of 3-Ureidopropionic acid, which is linked to oxidative toxicity. researchgate.net In a rat model of male infertility with liver depression and kidney deficiency, 3-Ureidopropionic acid was identified as one of several key downregulated biomarkers in the serum. nih.gov Research on the metabolism of the chemotherapeutic drug capecitabine, an oral prodrug of 5-fluorouracil (B62378), has also been conducted in rat models, where 3-Ureidopropionic acid is a downstream metabolite. In a study involving primary cultured rat Schwann cells, the catabolite of 5-FU, α-fluoro-β-ureidopropionic acid, was measured, although its levels did not change under the experimental conditions. keio.ac.jp

In mouse models, 3-Ureidopropionic acid has been identified as a metabolite. nih.govebi.ac.uk In a diet-induced obesity mouse model, urinary levels of N-carbamoyl-β-alanine (3-Ureidopropionic acid) were monitored to assess metabolic changes in response to treatments. smolecule.com A study on non-alcoholic steatohepatitis (NASH) in mice fed a methionine- and choline-deficient diet found that the levels of 3-Ureidopropionic acid were significantly decreased in the NASH group compared to the normal group. wiley.com

In Vitro Cellular Studies

Research has investigated the potential neurotoxic effects of 3-Ureidopropionic acid (3-UPA), particularly in the context of metabolic disorders where its levels are pathologically elevated. nih.govresearchgate.net In studies using cultured chick neurons, exposure to 3-UPA led to a concentration- and time-dependent neurodegeneration. nih.govresearchgate.net

The mechanism of this neurotoxicity appears to involve the induction of oxidative stress and excitotoxicity. nih.govresearchgate.net Key findings from these studies include:

Increased Reactive Oxygen Species (ROS): 3-UPA exposure caused an increased production of ROS in the cultured neurons. nih.govresearchgate.net

Calcium Dysregulation: Following the increase in ROS, a delayed rise in intracellular calcium concentrations was observed. nih.govresearchgate.net

Mitochondrial Dysfunction: 3-UPA was found to inhibit the activity of complex V (ATP synthase) of the mitochondrial respiratory chain, while complexes I-IV were unaffected. nih.govresearchgate.net It did not, however, impact the mitochondrial beta-oxidation of fatty acids. nih.gov

Excitotoxicity: The neurotoxic effects could be mitigated by the N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 and the antioxidant alpha-tocopherol. nih.govresearchgate.net In contrast, antagonists for non-NMDA and metabotropic glutamate (B1630785) receptors did not offer protection. nih.govresearchgate.net

These results suggest that 3-UPA acts as an endogenous neurotoxin by inhibiting mitochondrial energy metabolism, which in turn initiates secondary, energy-dependent excitotoxic processes. nih.govresearchgate.net

The murine macrophage cell line RAW264.7 is a common model for studying inflammatory responses. Research has explored the anti-inflammatory potential of 3-Ureidopropionic acid in this system. In studies where inflammation was induced in RAW264.7 cells using lipopolysaccharide (LPS), 3-Ureidopropionic acid demonstrated anti-inflammatory properties. nih.govresearchgate.netdntb.gov.ua

Key findings from these studies on RAW264.7 cells are summarized below:

| Finding | Observation |

| Cytokine Expression | Treatment with 3-Ureidopropionic acid significantly reduced the LPS-induced mRNA expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.gov |

| Nitric Oxide Production | 3-Ureidopropionic acid markedly decreased the production of nitric oxide (NO) that was triggered by LPS stimulation. nih.gov |

| Cell Viability | At concentrations effective for anti-inflammatory activity, 3-Ureidopropionic acid did not show significant cytotoxicity to the RAW264.7 cells. nih.gov |

These findings identify 3-Ureidopropionic acid as a potential novel anti-inflammatory compound, with its mechanism likely involving the modulation of inflammatory pathways. researchgate.netresearcher.life

While direct cytotoxicity studies of 3-Ureidopropionic acid on human tumor cell lines like the hepatocellular carcinoma line HepG2 and the breast cancer line MCF7 are not extensively detailed in the provided context, these cell lines are frequently used to assess the cytotoxicity of pyrimidine derivatives. mdpi.comnih.gov 3-Ureidopropionic acid is a key metabolite in the pyrimidine degradation pathway, and its derivatives, or compounds that influence its metabolism, are of interest in cancer research. smolecule.comtargetmol.com

For instance, the chemotherapeutic agent 5-fluorouracil (a pyrimidine analog) is metabolized through this pathway, and its efficacy and toxicity are linked to the enzymes involved, including those that process 3-Ureidopropionic acid. targetmol.com Studies have used HepG2 cells to investigate the metabolism-dependent efficacy of anticancer drugs like capecitabine, which is a prodrug of 5-fluorouracil. researchgate.netresearchgate.net These co-culture models, sometimes with colorectal cancer cells, help to understand how liver metabolism (in HepG2 cells) activates the drug to exert its cytotoxic effects on cancer cells. researchgate.net

Cytotoxicity assays, such as the MTT and Sulforhodamine B (SRB) assays, are commonly performed on HepG2 and MCF7 cells to evaluate the anticancer potential of various synthesized pyrimidine derivatives. mdpi.comnih.govrasayanjournal.co.inajrcps.com These studies aim to identify compounds with high cytotoxic effects against cancer cells while having low toxicity to normal cells. mdpi.com For example, novel pyrimidine-hydrazone derivatives have shown inhibitory activity against the proliferation of MCF7 cells, among other cancer cell lines. mdpi.com Similarly, various plant extracts have been screened for cytotoxicity against HepG2 cells. nih.gov

Vii. Therapeutic and Diagnostic Potential

3-Ureidopropionic Acid as a Potential Biomarker

3-Ureidopropionic acid, an intermediate in pyrimidine (B1678525) metabolism, has garnered attention as a potential biomarker for a range of pathological conditions. Its concentration in bodily fluids can reflect alterations in specific metabolic pathways, offering insights into various diseases.

Metabolic Disorders Involving Uracil (B121893) Metabolism

Elevated levels of 3-ureidopropionic acid are a key indicator of certain inborn errors of pyrimidine degradation. In β-ureidopropionase deficiency, a rare autosomal recessive disorder, the enzyme responsible for the final step in uracil and thymine (B56734) catabolism is deficient. This leads to a significant accumulation of 3-ureidopropionic acid and N-carbamoyl-β-aminoisobutyric acid in blood, urine, and cerebrospinal fluid. springermedizin.denih.gov Diagnosis of this condition can be achieved by detecting these elevated metabolites. wiley.comwiley.com

Another metabolic disorder where 3-ureidopropionic acid levels can be informative is dihydropyrimidine (B8664642) dehydrogenase (DPYD) deficiency. While the primary accumulating metabolites in DPYD deficiency are uracil and thymine, downstream metabolites in the pathway, including 3-ureidopropionic acid, can also be affected. wiley.comsmolecule.com The analysis of these metabolites in urine can help differentiate between various pyrimidine degradation disorders. wiley.com

Table 1: 3-Ureidopropionic Acid in Pyrimidine Metabolism Disorders

| Disorder | Deficient Enzyme | Key Accumulated Metabolites | Role of 3-Ureidopropionic Acid |

|---|---|---|---|

| β-Ureidopropionase Deficiency | β-Ureidopropionase | 3-Ureidopropionic acid, N-carbamoyl-β-aminoisobutyric acid | Primary diagnostic biomarker springermedizin.de |

| Dihydropyrimidine Dehydrogenase (DPYD) Deficiency | Dihydropyrimidine Dehydrogenase | Uracil, Thymine | Secondary biomarker, aids in differential diagnosis wiley.comsmolecule.com |

| Dihydropyrimidinase (DHP) Deficiency | Dihydropyrimidinase | Dihydrouracil (B119008), Dihydrothymine (B131461) | Precursor to 3-ureidopropionic acid is elevated springermedizin.de |

Mitochondrial Diseases and Urea (B33335) Cycle Disorders

Research has suggested a link between elevated urinary 3-ureidopropionic acid and mitochondrial diseases, as well as urea cycle disorders. smolecule.com Studies have observed increased levels of this compound in patients with these conditions. The pathological accumulation of 3-ureidopropionic acid is thought to act as an endogenous neurotoxin by inhibiting mitochondrial energy metabolism, specifically complex V (ATP synthase). nih.govresearchgate.net This inhibition can lead to increased production of reactive oxygen species and subsequent cellular damage. nih.gov In the context of urea cycle disorders, such as ornithine transcarbamylase deficiency, elevated levels of uracil, dihydrouracil, and β-ureidopropionate have been reported. smolecule.com

Neurological Autoimmune Diseases

3-Ureidopropionic acid has been identified as a potential biomarker for neurological autoimmune diseases. researchgate.netunl.edu Studies have proposed that an increased level of 3-ureidopropionic acid in a patient's urine may be indicative of the presence of, or risk for, a neurological autoimmune disease. researchgate.netunl.edu Multiple sclerosis is a representative disease in this category. researchgate.netunl.edu It is suggested that 3-ureidopropionic acid could be used as part of a panel of biomarkers, alongside compounds like guanidinoacetate and indoxyl sulfate, to aid in diagnosis. researchgate.netunl.edu

Liver and Kidney Disease Severity

Metabolomic studies have highlighted 3-ureidopropionic acid as a potential biomarker for assessing the severity of liver and kidney diseases. researchgate.net In the context of alcohol-associated liver disease, serum levels of 3-ureidopropionic acid, along with other metabolites, have been suggested as promising biomarkers to distinguish early-stage liver injury from more advanced conditions like alcoholic cirrhosis. researchgate.net Similarly, in a study on atorvastatin-induced liver toxicity in rats, urinary 3-ureidopropionic acid was identified as a related marker. tandfonline.com Elevated plasma levels of 3-ureidopropionate have also been found in individuals with high severity of both liver and kidney disease. researchgate.net

Table 2: 3-Ureidopropionic Acid as a Biomarker in Organ Disease

| Disease Type | Sample Type | Finding | Associated Conditions |

|---|---|---|---|

| Alcohol-Associated Liver Disease | Serum | Elevated levels may indicate disease progression | Alcoholic Cirrhosis researchgate.net |

| Drug-Induced Liver Injury | Urine (rat model) | Identified as a marker related to liver toxicity | Atorvastatin (B1662188) dosing tandfonline.com |

| General Liver & Kidney Disease | Plasma | Elevated levels associated with high disease severity | Severe liver and kidney disease researchgate.net |

Dietary Biomarker Potential

Beyond its role as a disease biomarker, 3-ureidopropionic acid has been detected in various food items, suggesting its potential as a biomarker for the consumption of these foods. hmdb.ca Foods in which 3-ureidopropionic acid has been identified include broccoli, gram beans, climbing beans, oriental wheat, and mandarin oranges. hmdb.ca Further research in this area could help in assessing dietary intake and adherence to specific dietary patterns. A study on European children identified a panel of urinary metabolites, including those related to amino acid and protein metabolism, that were associated with diet quality, highlighting the potential of such biomarkers in nutritional science. elifesciences.org

Therapeutic Targeting of 3-Ureidopropionic Acid Metabolism

The involvement of 3-ureidopropionic acid in the pathophysiology of certain diseases has led to the exploration of therapeutic strategies aimed at its metabolic pathway. For inborn errors of metabolism like β-ureidopropionase deficiency, where the compound accumulates to toxic levels, therapeutic approaches are being considered. One such strategy is the restriction of a pyrimidine diet, which has been reported to reduce the frequency of seizures in a patient with this deficiency. springermedizin.de Supplementation with the downstream products of the deficient enzyme, such as β-alanine and β-aminoisobutyrate, has been proposed, although studies on β-alanine supplementation have not yet demonstrated clinical improvement. springermedizin.de

Interestingly, recent research has also uncovered potential anti-inflammatory properties of 3-ureidopropionic acid itself. In cellular models stimulated with lipopolysaccharides, 3-ureidopropionic acid was shown to decrease the expression of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α. nih.gov This suggests that targeting the enzymes involved in its metabolism, such as Upb1, could modulate inflammatory responses. nih.gov This opens up the possibility of developing therapeutic strategies that either lower its concentration in diseases of accumulation or leverage its anti-inflammatory effects in other contexts.

Investigating 3-Ureidopropionic Acid as a Therapeutic Target for Diseases Involving Uracil Metabolism